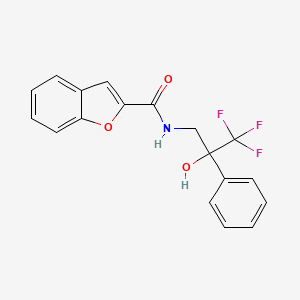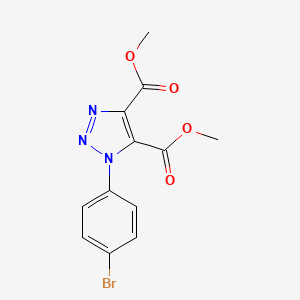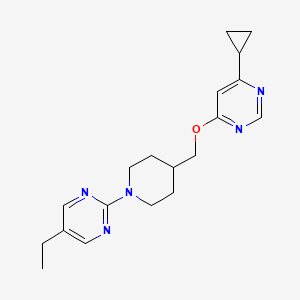
3-Fluoro-5-methoxyphenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Fluorescent Chemodosimeters for Fluoride Detection
Bin Zou et al. (2014) synthesized a novel near-infrared (NIR) region fluoride sensor using an arylmagnesium bromide precursor. This sensor exhibits a specific, rapid colorimetric and ‘turn-off’ fluorescence response to fluoride ions in solution and living cells, leveraging the strong affinity between the fluoride anion and silicon (Zou et al., 2014).
Cross-Coupling Reactions
Mongin et al. (2002) described the first nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics. This method enables the formation of various fluoro substrates like pyridines and diazines through reactions with phenylmagnesium halides, including those related to 3-Fluoro-5-methoxyphenylmagnesium bromide (Mongin et al., 2002).
PET Radiotracer Synthesis
Katoch-Rouse and Horti (2003) demonstrated the synthesis of a PET radiotracer by nucleophilic displacement of bromide with fluoride, indicating the utility of arylmagnesium bromide derivatives in the development of diagnostic agents for imaging CB1 cannabinoid receptors in the brain (†. R. Katoch-Rouse & A. Horti, 2003).
Fluorescence Turn-On Sensing of Fluoride Ions
Hirai et al. (2016) explored the use of tetraarylstibonium cations for sub-ppm detection of fluoride ions in water, demonstrating the potential of aromatic magnesium compounds in environmental sensing applications (Hirai et al., 2016).
Large-Scale Preparation of Aromatic Fluorides
Yamada and Knochel (2010) presented a method for preparing aromatic fluorides from aryl- or heteroarylmagnesium reagents, showcasing the role of such organometallic compounds in synthesizing fluorinated molecules for various applications (S. Yamada & P. Knochel, 2010).
特性
IUPAC Name |
magnesium;1-fluoro-3-methoxybenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBQGGRFDMLOOU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,3'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2644578.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide](/img/structure/B2644582.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2644583.png)

![(Z)-methyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2644586.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2644588.png)
![4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2644589.png)




